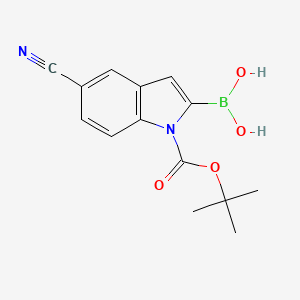

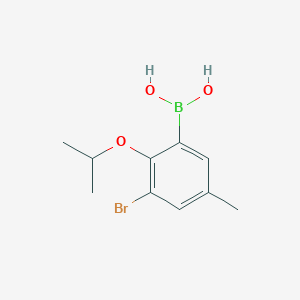

![molecular formula C11H14N2OS B1275869 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 590360-10-4](/img/structure/B1275869.png)

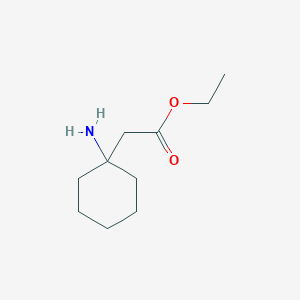

2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

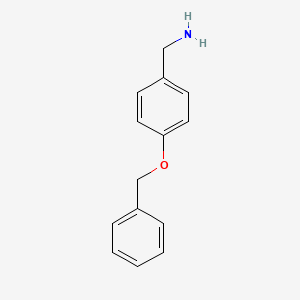

The compound of interest, 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing sulfur. Thiophene derivatives have been extensively studied due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antiarrhythmic properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a multicomponent reaction that includes the formation of a carbon-sulfur bond . Additionally, DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thi

Aplicaciones Científicas De Investigación

Oxidative Stress Mitigation in Neural Tissues

A derivative of 2-aminothiophene, specifically 2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5TIO1), has shown significant antioxidant activity in various brain regions of mice, including the hippocampus, striatum, frontal cortex, and cerebellum. The compound was found to decrease lipid peroxidation and nitrite content while increasing antioxidant enzymatic activities, which implies potential neuroprotective effects against neuronal damages commonly observed in neuropathologies (Fortes et al., 2013).

Potential for Carcinogenicity Evaluation

The thiophene analogues of known carcinogens, benzidine, and 4-aminobiphenyl, were synthesized and evaluated for potential carcinogenicity. These compounds demonstrated activity profiles consistent with their known chemistry in vitro, indicating potential carcinogenicity. However, their overall chemical and biological behavior casts doubt upon whether they would be capable of eliciting tumors in vivo. This insight suggests the importance of further in vivo evaluations for compounds with similar structures to known carcinogens (Ashby et al., 1978).

Synthesis and Applications of Thiophene Derivatives

Thiophene derivatives, where 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be categorized, are widely applied in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. They are also used in organic materials due to their electronic properties and in agrochemicals, flavors, and dyes. The versatility and diverse applications of thiophene derivatives underscore their significance in scientific research and various industries (Xuan, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c12-10-9(11(14)13-6-4-5-6)7-2-1-3-8(7)15-10/h6H,1-5,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEHOGZQWBRXJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)NC3CC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)